molecular formula C10H10Cl2N2O3 B8318647 1-Methyl-1-(hydroxycarbonylmethyl)-3-(3,4-dichlorophenyl) urea

1-Methyl-1-(hydroxycarbonylmethyl)-3-(3,4-dichlorophenyl) urea

Cat. No. B8318647
M. Wt: 277.10 g/mol
InChI Key: DIXGQTYTANGEAO-UHFFFAOYSA-N
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Patent
US04345936

Procedure details

To a stirred solution of 89 g. of sarcosine in 300 ml. of water containing 60 g. of sodium hydroxide were added portion-wise over thirty minutes 188 g. of 3,4-dichlorophenyl isocyanate. The reaction mixture was stirred for thirty minutes following the addition, and then was filtered. The filtrate was acidified with concentrated hydrochloric acid, whereupon a white solid precipitated. The solid was collected by filtration and air dried to give 1-methyl-1-(hydroxycarbonylmethyl)-3-(3,4-dichlorophenyl) urea. M.P. 103°-105° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:3][C:4]([OH:6])=[O:5])[CH3:2].[OH-].[Na+].[Cl:9][C:10]1[CH:11]=[C:12]([N:17]=[C:18]=[O:19])[CH:13]=[CH:14][C:15]=1[Cl:16]>O>[CH3:2][N:1]([CH2:3][C:4]([OH:6])=[O:5])[C:18]([NH:17][C:12]1[CH:13]=[CH:14][C:15]([Cl:16])=[C:10]([Cl:9])[CH:11]=1)=[O:19] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)N=C=O
Step Four
Name
Quantity
60 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for thirty minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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